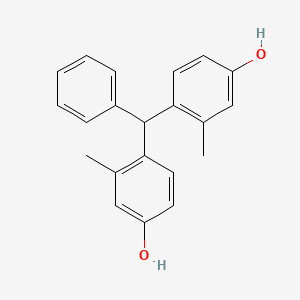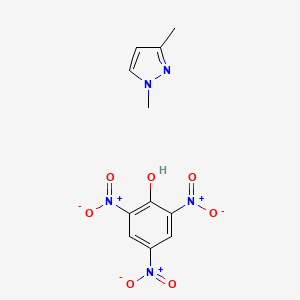
1,3-Dimethylpyrazole;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylpyrazole;2,4,6-trinitrophenol: is a compound that combines the properties of both 1,3-dimethylpyrazole and 2,4,6-trinitrophenol. 1,3-Dimethylpyrazole is a nitrogen-containing heterocyclic compound, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethylpyrazole can be synthesized through the reaction of hydrazine with acetylacetone under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to yield 1,3-dimethylpyrazole .
2,4,6-Trinitrophenol is commonly synthesized by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without over-nitration .
Industrial Production Methods: Industrial production of 1,3-dimethylpyrazole involves similar synthetic routes but on a larger scale, often using continuous flow reactors to optimize yield and efficiency. For 2,4,6-trinitrophenol, industrial production involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-3,5-dicarboxylic acid derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
2,4,6-Trinitrophenol undergoes:
Reduction: It can be reduced to form aminophenol derivatives.
Nucleophilic Substitution: It can react with nucleophiles to form various substituted phenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Major Products:
Oxidation of 1,3-Dimethylpyrazole: Produces pyrazole-3,5-dicarboxylic acid derivatives.
Reduction of 2,4,6-Trinitrophenol: Produces aminophenol derivatives.
Scientific Research Applications
Chemistry: 1,3-Dimethylpyrazole is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties .
Biology and Medicine: 2,4,6-Trinitrophenol is used in biochemical assays and as a reagent for detecting proteins and amino acids due to its ability to form colored complexes .
Industry: 1,3-Dimethylpyrazole is used as a nitrification inhibitor in agriculture to improve nitrogen use efficiency in crops . 2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and as a stabilizer for certain materials .
Mechanism of Action
1,3-Dimethylpyrazole: The compound acts as a nitrification inhibitor by chelating metal ions required by nitrifying bacteria, thereby inhibiting the activity of enzymes involved in the nitrification process .
2,4,6-Trinitrophenol: The compound exerts its effects through its nitro groups, which can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
1,3,4-Thiadiazole: Another nitrogen-containing heterocyclic compound used in similar applications as 1,3-dimethylpyrazole.
2,4-Dinitrophenol: A nitroaromatic compound similar to 2,4,6-trinitrophenol but with two nitro groups instead of three.
Uniqueness: 1,3-Dimethylpyrazole is unique due to its specific substitution pattern, which affects its reactivity and binding properties. 2,4,6-Trinitrophenol is unique due to its high nitration level, making it more reactive and explosive compared to other nitrophenols .
Properties
CAS No. |
1706-37-2 |
|---|---|
Molecular Formula |
C11H11N5O7 |
Molecular Weight |
325.23 g/mol |
IUPAC Name |
1,3-dimethylpyrazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-5-3-4-7(2)6-5/h1-2,10H;3-4H,1-2H3 |
InChI Key |
COAAPUBFXYLENY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



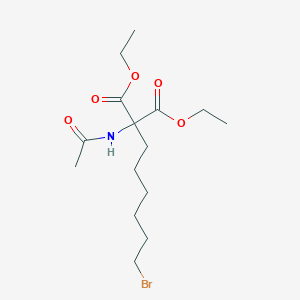
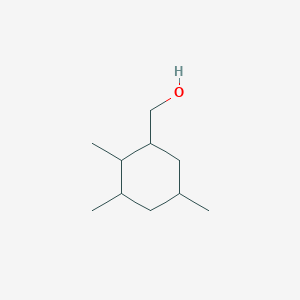
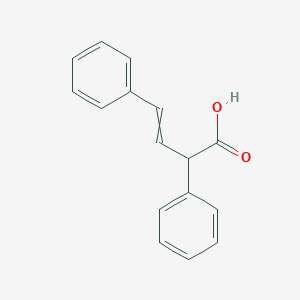
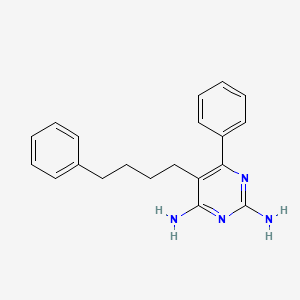
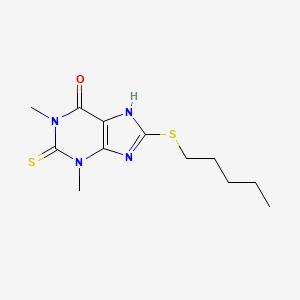
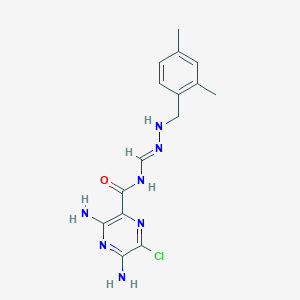
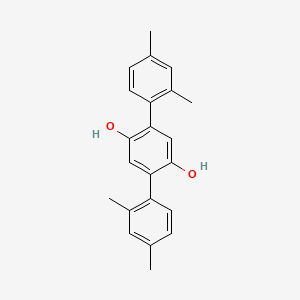



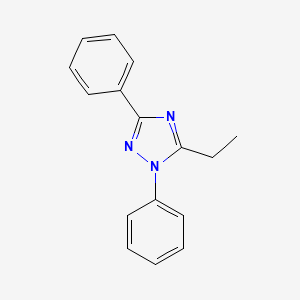
![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
